2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H16ClNO3 and its molecular weight is 341.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with a quinoline structure are known to interact with various biological targets, such as enzymes, receptors, and ion channels . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
The affected pathways would depend on the specific biological targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the flow of metabolites through that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how well a compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biological pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could reduce the production of certain metabolites. If it acts as a receptor antagonist, it could block the effects of certain signaling molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more effective at specific pH levels or temperatures, and the presence of other molecules can either enhance or inhibit the compound’s action .
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which may have implications for neurological function and the treatment of neurodegenerative diseases. Additionally, this compound may interact with other enzymes and proteins involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which is crucial for cognitive function . Moreover, this compound may affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby modulating cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the inhibition of acetylcholinesterase by this compound involves the formation of a covalent bond with the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or moisture . The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained enzyme inhibition and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cholinergic signaling and improve cognitive function without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation, reduction, or hydrolysis of the compound, while phase II reactions involve conjugation with molecules such as glucuronic acid or sulfate. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in protein folding or energy metabolism. The compound’s subcellular localization can also influence its stability and degradation, further affecting its biological activity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-4-6-15-13(8-11)14(19(20)22)10-16(21-15)12-5-7-17(23-2)18(9-12)24-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADUXQPLHBJHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.